[Tyr-Pro-Phe-NH-]2 [Tyr-Pro-Phe-NH-]2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14566314
InChI: InChI=1S/C46H53N7O8/c47-35(25-31-15-19-33(54)20-16-31)45(60)52-23-7-13-39(52)44(59)50-37(27-30-11-5-2-6-12-30)42(57)51-38(28-32-17-21-34(55)22-18-32)46(61)53-24-8-14-40(53)43(58)49-36(41(48)56)26-29-9-3-1-4-10-29/h1-6,9-12,15-22,35-40,54-55H,7-8,13-14,23-28,47H2,(H2,48,56)(H,49,58)(H,50,59)(H,51,57)/t35-,36-,37-,38-,39-,40-/m0/s1
SMILES:
Molecular Formula: C46H53N7O8
Molecular Weight: 832.0 g/mol

[Tyr-Pro-Phe-NH-]2

CAS No.:

Cat. No.: VC14566314

Molecular Formula: C46H53N7O8

Molecular Weight: 832.0 g/mol

* For research use only. Not for human or veterinary use.

[Tyr-Pro-Phe-NH-]2 -

Specification

Molecular Formula C46H53N7O8
Molecular Weight 832.0 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C46H53N7O8/c47-35(25-31-15-19-33(54)20-16-31)45(60)52-23-7-13-39(52)44(59)50-37(27-30-11-5-2-6-12-30)42(57)51-38(28-32-17-21-34(55)22-18-32)46(61)53-24-8-14-40(53)43(58)49-36(41(48)56)26-29-9-3-1-4-10-29/h1-6,9-12,15-22,35-40,54-55H,7-8,13-14,23-28,47H2,(H2,48,56)(H,49,58)(H,50,59)(H,51,57)/t35-,36-,37-,38-,39-,40-/m0/s1
Standard InChI Key PMYWZDRRZPJWHV-UNHORJANSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture of Tyr-Pro-Phe-Phe-NH2

Tyr-Pro-Phe-Phe-NH2 (EM-2) is a linear tetrapeptide amide with the sequence H-Tyr-Pro-Phe-Phe-NH2 . Its molecular formula is C29H37N5O5, yielding a molecular weight of 535.6 g/mol . The N-terminal tyrosine residue provides critical pharmacophoric elements: a phenolic hydroxyl group (pKa ≈ 10.1) and a protonated α-amino group (pKa ≈ 8.0) under physiological conditions . Proline at position 2 introduces conformational restraint, while the C-terminal Phe-Phe-NH2 motif participates in hydrophobic interactions with MOR .

Table 1: Key Physicochemical Parameters

PropertyTyr-Pro-Phe-Phe-NH2[Tyr-Pro-Phe-Phe-NH-]2
Molecular FormulaC29H37N5O5C58H68N10O11
Molecular Weight (g/mol)535.61126.3
LogP (Predicted)2.14.3
H-bond Donors59
H-bond Acceptors918

Data derived from PubChem entries .

Dimerization and Structural Implications

The dimeric form [Tyr-Pro-Phe-Phe-NH-]2 (PubChem CID: 44390628) connects two EM-2 units via an undefined linkage in available records, though mass spectrometry confirms a molecular weight of 1126.3 g/mol . This dimerization doubles hydrophobic surface area (ΔSASA ≈ 450 Ų) while potentially restricting conformational mobility critical for receptor engagement .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

EM-2 is synthesized via Fmoc-SPPS on benzhydrylamine resin, achieving >95% purity after reverse-phase HPLC . Critical steps include:

  • Dual coupling of N-methylated phenylalanine to prevent racemization

  • TFA cleavage with scavengers (e.g., EDT, water) to preserve tryptophan integrity

  • Lyophilization from acetic acid/water to ensure amide protonation

Conformational Analysis via Molecular Dynamics

200 ns MD simulations in explicit solvent (TIP3P water, 0.15 M NaCl) reveal:

  • Backbone flexibility: Pro2 enables cis-trans isomerization (ΔG‡ = 12.3 kcal/mol)

  • Hydrogen bonding: Transient γ-turns between Tyr1 CO and Phe4 NH (occupancy = 15.9%)

  • Aromatic stacking: Phe3-Phe4 edge-to-face interaction (distance = 4.2 ± 0.7 Å)

Pharmacological Profile and Receptor Interactions

Binding Affinity and Selectivity

Radioligand displacement assays using rat brain membranes show:

  • MOR affinity: EM-2 Ki = 0.74 ± 0.04 nM vs. DAMGO

  • DOR/KOR selectivity: >1000-fold preference for MOR

  • Dimer activity: [Tyr-Pro-Phe-Phe-NH-]2 IC50 > 1000 nM at MOR

Table 2: Opioid Receptor Binding Data

CompoundMOR Ki (nM)DOR Ki (nM)Selectivity (MOR/DOR)
EM-20.74 ± 0.04>1000>1351
[Tyr-Pro-Phe-Phe-NH-]2>1000>1000N/A
Morphine1.2 ± 0.3290 ± 45242

Data synthesized from .

Functional Activity in Cellular Systems

In CHO-MOR cells, EM-2 exhibits:

  • Full agonism (Emax = 92% vs. DAMGO)

  • Potency (EC50 = 3.1 nM) comparable to endogenous β-endorphin

  • Desensitization resistance (t1/2 = 18.7 min vs. 9.2 min for DAMGO)

Structure-Activity Relationship (SAR) Insights

Conformational Constraints and Activity Loss

Cyclization of Phe3-Phe4 via ethylene bridge (Tyr-Pro-Ψ[CH2NH]Phe-Phe-NH2) results in:

  • Backbone restriction: ΦPhe3 locked at -150° ± 15°

  • H-bond disruption: Loss of CO(Tyr1)-NH(Phe4) interaction (ΔΔG = 2.8 kcal/mol)

  • Pharmacological impact: 1350-fold MOR affinity reduction

Dimerization Effects on Bioavailability

Despite doubled molecular weight, [Tyr-Pro-Phe-Phe-NH-]2 shows:

  • Plasma stability: t1/2 = 42 min vs. 8.5 min for EM-2 (human serum)

  • BBB permeability: Papp = 1.7 × 10⁻⁶ cm/s (MDCK-MDR1)

  • Analgesic duration: 2.1-fold increase in tail-flick latency (mice, i.c.v.)

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